4,6,7-Trihydroxy-3-phenylchroman-2-one
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Overview
Description
4,6,7-Trihydroxy-3-phenylchroman-2-one is a heterocyclic compound belonging to the chromanone family. This compound is characterized by its three hydroxyl groups positioned at the 4th, 6th, and 7th positions on the chromanone ring, and a phenyl group at the 3rd position. It is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-3-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,6-trihydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trihydroxy-3-phenylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4,6,7-Trihydroxy-3-phenylchroman-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
4,6,7-Trihydroxy-3-phenylchroman-2-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the hydroxyl groups and phenyl group, resulting in different biological activities.
Uniqueness: The presence of three hydroxyl groups and a phenyl group in this compound contributes to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4,6,7-trihydroxy-3-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-9-12(7-11(10)17)20-15(19)13(14(9)18)8-4-2-1-3-5-8/h1-7,13-14,16-18H |
InChI Key |
PAVCYKHZHNRZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC(=C(C=C3OC2=O)O)O)O |
Origin of Product |
United States |
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